![molecular formula C14H24N2O4 B15052848 tert-butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15052848.png)
tert-butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate is a complex organic compound with the molecular formula C12H21NO3. This compound is characterized by its unique bicyclic structure, which includes a carbamoyl group, a hydroxymethyl group, and a tert-butyl ester. It is primarily used in research and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclic structure is formed through a series of cyclization reactions. This often involves the use of a suitable diene and a dienophile in a Diels-Alder reaction.
Introduction of functional groups: The carbamoyl and hydroxymethyl groups are introduced through selective functionalization reactions. This may involve the use of reagents such as carbamoyl chloride and formaldehyde.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
tert-Butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium alkoxide in an alcohol solvent.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Conversion of the carbamoyl group to an amine.
Substitution: Formation of new esters or amides depending on the nucleophile used.
科学的研究の応用
tert-Butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity. It can be used in the development of new pharmaceuticals or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects. It may serve as a lead compound in drug discovery programs.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of tert-Butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect.
類似化合物との比較
Similar Compounds
- tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
- tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Uniqueness
tert-Butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate is unique due to the presence of both carbamoyl and hydroxymethyl groups in its structure. This combination of functional groups imparts distinct chemical properties, making it more versatile in various chemical reactions and applications compared to its similar counterparts.
特性
分子式 |
C14H24N2O4 |
|---|---|
分子量 |
284.35 g/mol |
IUPAC名 |
tert-butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-12(2,3)20-11(19)16-6-13(4)5-9(10(15)18)14(13,7-16)8-17/h9,17H,5-8H2,1-4H3,(H2,15,18)/t9-,13-,14+/m0/s1 |
InChIキー |
SYJKYLCVKXIDED-QCZZGDTMSA-N |
異性体SMILES |
C[C@@]12C[C@H]([C@@]1(CN(C2)C(=O)OC(C)(C)C)CO)C(=O)N |
正規SMILES |
CC12CC(C1(CN(C2)C(=O)OC(C)(C)C)CO)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


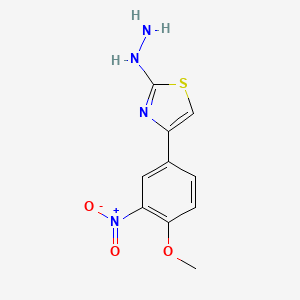
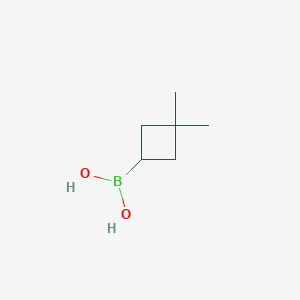
![(1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B15052777.png)
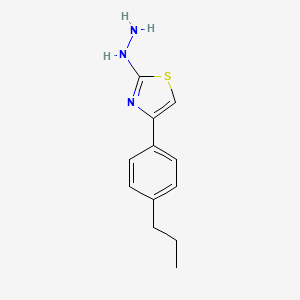

![5-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15052794.png)
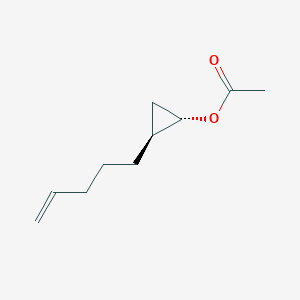
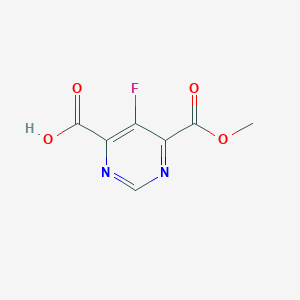
![2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B15052817.png)
![2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine](/img/structure/B15052833.png)
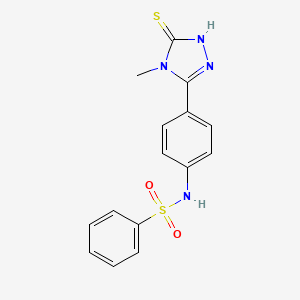
![[1,1'-Bi(cyclohexane)]-4,4'-dicarboxylic acid](/img/structure/B15052856.png)
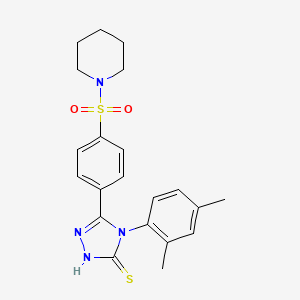
![4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid](/img/structure/B15052866.png)
